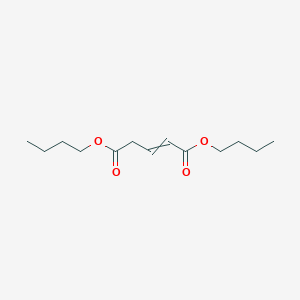
Dibutyl pent-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl pent-2-enedioate, also known as dibutyl fumarate, is an organic compound with the molecular formula C12H20O4. It is an ester derived from fumaric acid and butanol. This compound is characterized by its clear, colorless liquid form and is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyl pent-2-enedioate can be synthesized through the esterification of fumaric acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of fumaric acid to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl pent-2-enedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form fumaric acid and butanol.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Fumaric acid and butanol.
Reduction: Corresponding diol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutyl pent-2-enedioate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Employed as a plasticizer in the production of flexible plastics and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism by which dibutyl pent-2-enedioate exerts its effects involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release fumaric acid, which participates in the Krebs cycle, a crucial metabolic pathway. The compound’s plasticizing properties are due to its ability to increase the flexibility and workability of polymeric materials by reducing intermolecular forces.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis.
Diethyl fumarate: Similar in structure but with ethyl groups instead of butyl groups.
Dibutyl maleate: An isomer of dibutyl fumarate with a different configuration around the double bond.
Uniqueness
Dibutyl pent-2-enedioate is unique due to its specific ester groups and its applications as a plasticizer. Its ability to undergo various chemical reactions and its role in industrial applications make it distinct from other similar compounds.
Propiedades
Número CAS |
61145-55-9 |
|---|---|
Fórmula molecular |
C13H22O4 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
dibutyl pent-2-enedioate |
InChI |
InChI=1S/C13H22O4/c1-3-5-10-16-12(14)8-7-9-13(15)17-11-6-4-2/h7-8H,3-6,9-11H2,1-2H3 |
Clave InChI |
IJOCZWPDSPJIIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC=CC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14594329.png)
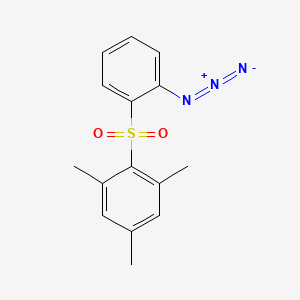

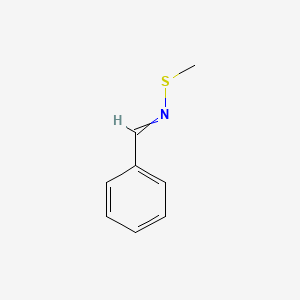


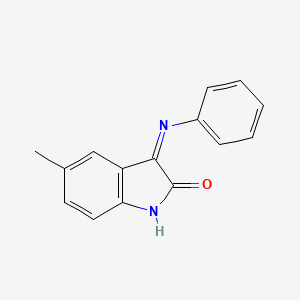

![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
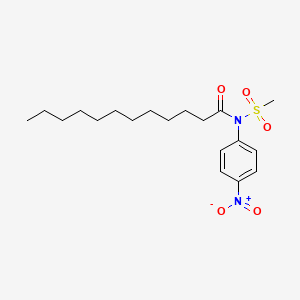
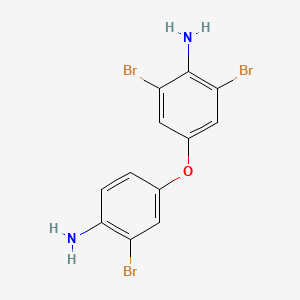
![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)

